molecular formula C25H28N2O4S B4922292 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide

Cat. No. B4922292
M. Wt: 452.6 g/mol
InChI Key: RVFJELZANRBOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide, also known as EIPA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide has been extensively studied for its potential applications in different fields of scientific research. It has been used as a tool to investigate the mechanism of action of various ion transporters and channels, including Na+/H+ exchangers and TRP channels. N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide has also been used to inhibit the activity of NHE1, a Na+/H+ exchanger that has been implicated in various diseases, including cancer, heart failure, and stroke. In addition, N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide has been investigated for its potential role in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.

Mechanism of Action

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide exerts its effects by inhibiting the activity of ion transporters and channels, particularly Na+/H+ exchangers. By blocking the activity of these transporters, N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide can alter the intracellular pH and ion concentration, which can have downstream effects on various cellular processes. N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide has also been shown to inhibit the activity of TRP channels, which are involved in the regulation of calcium and other ions.
Biochemical and Physiological Effects:
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide has been shown to have various biochemical and physiological effects, depending on the specific cellular context. Inhibition of NHE1 by N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide can lead to decreased cell proliferation, migration, and invasion, which can have implications for cancer treatment. N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide has also been shown to improve the function of ion channels in cystic fibrosis patients, potentially leading to improved respiratory and digestive function.

Advantages and Limitations for Lab Experiments

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide has several advantages for use in lab experiments, including its high potency and specificity for Na+/H+ exchangers and TRP channels. However, N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide can also have off-target effects on other ion channels and transporters, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide, including further investigation of its mechanism of action and potential therapeutic applications. N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide may also be useful as a tool for investigating the role of ion transporters and channels in various diseases and physiological processes. Additionally, further development of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide analogs with improved specificity and potency may lead to new therapeutic opportunities.

Synthesis Methods

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-phenylglycinamide can be synthesized through a multi-step process involving the reaction of 4-isopropylbenzaldehyde with glycine, followed by the reaction of the resulting intermediate with 4-ethoxybenzenesulfonyl chloride. The final product is obtained through purification and crystallization processes.

properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-4-31-23-14-16-24(17-15-23)32(29,30)27(22-8-6-5-7-9-22)18-25(28)26-21-12-10-20(11-13-21)19(2)3/h5-17,19H,4,18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFJELZANRBOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.